molecular formula C12H11Cl2N3O2S2 B3507965 3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No. B3507965
M. Wt: 364.3 g/mol
InChI Key: VTSPZVKDFKNAFC-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that belongs to the family of thiadiazole derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as an antioxidant and anti-inflammatory agent, which helps in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide in lab experiments include its potent anticancer and neuroprotective activity, as well as its relatively low toxicity. However, its poor solubility in water and limited bioavailability pose challenges in its use in vivo.

Future Directions

There are several future directions for the research on 3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and material science, and the exploration of its mechanism of action in more detail. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that has shown significant potential in various fields, including medicinal chemistry, agriculture, and material science. Its potent anticancer and neuroprotective activity, as well as its relatively low toxicity, make it a promising candidate for further research and development. Future studies will help to elucidate its mechanism of action and explore its potential applications in other fields.

Scientific Research Applications

3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3,5-dichloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S2/c1-3-20-12-17-16-11(21-12)15-10(18)6-4-7(13)9(19-2)8(14)5-6/h4-5H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPZVKDFKNAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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